molecular formula C8H8N2O B1423553 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1354951-02-2

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1423553
CAS No.: 1354951-02-2
M. Wt: 148.16 g/mol
InChI Key: YNCVOFVJUZQLFT-UHFFFAOYSA-N
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Description

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be achieved through various synthetic routes. One common method involves the reaction of benzoylacetone with 3-amino-5-bromopyridine under acidic conditions . This reaction typically proceeds through a cyclization mechanism, forming the desired heterocyclic structure. Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-7(6)8(11)10-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCVOFVJUZQLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214166
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-02-2
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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